Cas no 1597104-82-9 (4-Amino-1-cyclopropyl-3,3-dimethylbutan-2-one)

4-Amino-1-cyclopropyl-3,3-dimethylbutan-2-one is a specialized organic compound featuring a cyclopropyl group and a tertiary amino ketone structure. Its unique molecular architecture, combining a rigid cyclopropane ring with a sterically hindered ketone moiety, makes it a valuable intermediate in synthetic organic chemistry. The compound is particularly useful in the preparation of pharmacologically active molecules, where its structural features can influence stereochemical outcomes and reactivity. The presence of both amino and carbonyl functionalities allows for versatile derivatization, enabling applications in medicinal chemistry and agrochemical research. Its stability under various reaction conditions further enhances its utility as a building block in complex synthesis pathways.
4-Amino-1-cyclopropyl-3,3-dimethylbutan-2-one structure
1597104-82-9 structure
商品名:4-Amino-1-cyclopropyl-3,3-dimethylbutan-2-one
CAS番号:1597104-82-9
MF:C9H17NO
メガワット:155.237382650375
CID:6204897
PubChem ID:116600150

4-Amino-1-cyclopropyl-3,3-dimethylbutan-2-one 化学的及び物理的性質

名前と識別子

    • 1597104-82-9
    • 4-Amino-1-cyclopropyl-3,3-dimethylbutan-2-one
    • EN300-795060
    • インチ: 1S/C9H17NO/c1-9(2,6-10)8(11)5-7-3-4-7/h7H,3-6,10H2,1-2H3
    • InChIKey: VBRLJSZVYABBAY-UHFFFAOYSA-N
    • ほほえんだ: O=C(C(C)(C)CN)CC1CC1

計算された属性

  • せいみつぶんしりょう: 155.131014166g/mol
  • どういたいしつりょう: 155.131014166g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 4
  • 複雑さ: 159
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 43.1Ų

4-Amino-1-cyclopropyl-3,3-dimethylbutan-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-795060-1.0g
4-amino-1-cyclopropyl-3,3-dimethylbutan-2-one
1597104-82-9 95.0%
1.0g
$986.0 2025-03-21
Enamine
EN300-795060-10.0g
4-amino-1-cyclopropyl-3,3-dimethylbutan-2-one
1597104-82-9 95.0%
10.0g
$4236.0 2025-03-21
Enamine
EN300-795060-2.5g
4-amino-1-cyclopropyl-3,3-dimethylbutan-2-one
1597104-82-9 95.0%
2.5g
$1931.0 2025-03-21
Enamine
EN300-795060-5.0g
4-amino-1-cyclopropyl-3,3-dimethylbutan-2-one
1597104-82-9 95.0%
5.0g
$2858.0 2025-03-21
Enamine
EN300-795060-0.5g
4-amino-1-cyclopropyl-3,3-dimethylbutan-2-one
1597104-82-9 95.0%
0.5g
$946.0 2025-03-21
Enamine
EN300-795060-0.05g
4-amino-1-cyclopropyl-3,3-dimethylbutan-2-one
1597104-82-9 95.0%
0.05g
$827.0 2025-03-21
Enamine
EN300-795060-0.25g
4-amino-1-cyclopropyl-3,3-dimethylbutan-2-one
1597104-82-9 95.0%
0.25g
$906.0 2025-03-21
Enamine
EN300-795060-0.1g
4-amino-1-cyclopropyl-3,3-dimethylbutan-2-one
1597104-82-9 95.0%
0.1g
$867.0 2025-03-21

4-Amino-1-cyclopropyl-3,3-dimethylbutan-2-one 関連文献

4-Amino-1-cyclopropyl-3,3-dimethylbutan-2-oneに関する追加情報

Introduction to 4-Amino-1-cyclopropyl-3,3-dimethylbutan-2-one (CAS No. 1597104-82-9) in Modern Chemical Research

4-Amino-1-cyclopropyl-3,3-dimethylbutan-2-one (CAS No. 1597104-82-9) is a structurally unique organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile reactivity and potential applications. This compound, characterized by its cyclopropyl substituent and amino functional group, presents an intriguing scaffold for the development of novel bioactive molecules. The presence of both a secondary amine and a ketone moiety makes it a valuable intermediate in synthetic chemistry, particularly in the construction of more complex structures.

The nomenclature of this compound follows the IUPAC system, which ensures clarity and precision in its identification. The term "4-Amino-1-cyclopropyl-3,3-dimethylbutan-2-one" precisely describes its molecular architecture, highlighting the position of the amino group at the 4th carbon and the cyclopropyl ring at the 1st carbon. This systematic naming is crucial in scientific communication, as it minimizes ambiguity and facilitates accurate documentation in research papers and patents.

Recent advancements in drug discovery have highlighted the importance of structural diversity in lead compounds. The cyclopropyl group, a key feature of 4-Amino-1-cyclopropyl-3,3-dimethylbutan-2-one, is known for its ability to enhance binding affinity and metabolic stability in drug candidates. Studies have shown that cyclopropane-based motifs can improve pharmacokinetic properties by reducing lipophilicity while maintaining biological activity. This makes such compounds particularly attractive for designing drugs with prolonged half-lives and reduced side effects.

The amino group in this molecule also plays a pivotal role in its chemical behavior. As a nucleophilic center, it can participate in various reactions such as condensation, alkylation, and hydrogen bonding, which are essential for constructing more complex molecules. Researchers have leveraged this property to develop novel derivatives with enhanced biological activity. For instance, modifications at the amino position can lead to compounds with improved receptor binding or enzyme inhibition capabilities.

In the realm of medicinal chemistry, 4-Amino-1-cyclopropyl-3,3-dimethylbutan-2-one has been explored as a precursor for synthesizing potential therapeutic agents. Its unique framework allows for the introduction of diverse functional groups while maintaining structural integrity. This flexibility has been exploited in the design of molecules targeting various disease pathways, including inflammation and neurodegeneration. Preliminary studies suggest that derivatives of this compound may exhibit promising pharmacological effects without significant toxicity.

The synthetic pathways for producing 4-Amino-1-cyclopropyl-3,3-dimethylbutan-2-one have also seen considerable innovation. Modern synthetic methods often emphasize efficiency and sustainability, with a focus on minimizing waste and reducing reaction times. Advances in catalytic processes have enabled more streamlined production routes, making it feasible to scale up synthesis for industrial applications. Additionally, green chemistry principles have been integrated into these processes to ensure environmental compatibility.

Computational chemistry has played a transformative role in understanding the properties of 4-Amino-1-cyclopropyl-3,3-dimethylbutan-2-one. Molecular modeling techniques allow researchers to predict how this compound interacts with biological targets at an atomic level. These simulations have been instrumental in guiding experimental design by identifying potential binding sites and optimizing molecular structure for improved efficacy. Such computational approaches are becoming indispensable tools in modern drug discovery pipelines.

The pharmacological potential of this compound is further underscored by its role as an intermediate in producing more complex bioactive molecules. Researchers have synthesized analogs of 4-Amino-1-cyclopropyl-3,3-dimethylbutan-2-one that exhibit unique biological activities across different therapeutic areas. For example, modifications to the cyclopropyl ring have led to derivatives with enhanced antimicrobial properties, while alterations at the amino group have resulted in compounds with anti-inflammatory effects.

Future research directions may focus on expanding the chemical space explored by 4-Amino-1-cyclopropyl-3,3-dimethylbutan-2-one through innovative synthetic strategies and interdisciplinary collaborations. By combining expertise from organic chemistry, biochemistry, and computational science, scientists can uncover new applications for this compound and its derivatives. The integration of machine learning algorithms into drug discovery could also accelerate the identification of novel bioactive molecules based on structural features similar to those found in this compound.

In conclusion,4-Amino-1-cyclopropyl-3,3-dimethylbutan-2-one (CAS No. 1597104-82) represents a significant asset in modern chemical research due to its structural versatility and potential therapeutic applications. Its unique combination of functional groups makes it an excellent starting point for developing novel bioactive molecules with diverse pharmacological profiles. As synthetic methodologies continue to evolve and computational tools become more sophisticated,this compound will undoubtedly remain at the forefront of medicinal chemistry innovation.

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